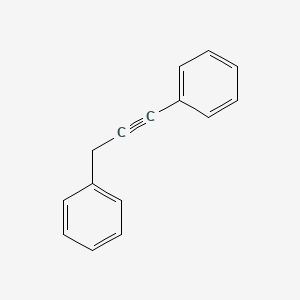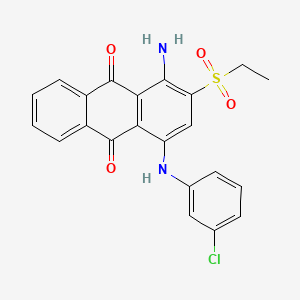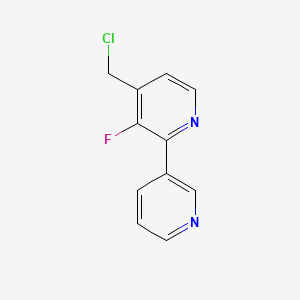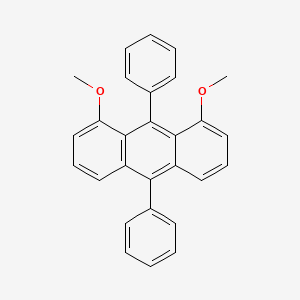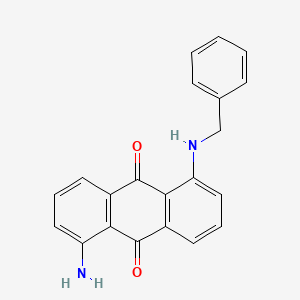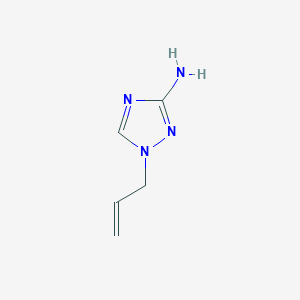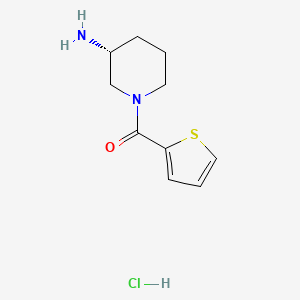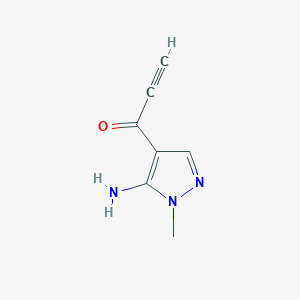
1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-YN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-YN-1-one is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-YN-1-one typically involves the reaction of 1-methyl-5-amino-pyrazole with propargyl bromide under basic conditions . The reaction is carried out in a solvent such as ethanol, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of catalysts and advanced purification methods like high-performance liquid chromatography (HPLC) further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-YN-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides and acyl chlorides in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Cyclization: Cyclization reactions often require acidic or basic catalysts and are conducted under reflux conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, oxides, and fused heterocyclic compounds .
Aplicaciones Científicas De Investigación
1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-YN-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: It is employed in the development of agrochemicals and materials science for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-YN-1-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparación Con Compuestos Similares
1-Phenyl-3-methyl-5-aminopyrazole: This compound shares a similar pyrazole core but differs in its substitution pattern.
5-Amino-1H-pyrazolo[4,3-b]pyridine: Another pyrazole derivative with significant biological activity.
Uniqueness: 1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-YN-1-one is unique due to its propargyl group, which imparts distinct reactivity and biological properties. This makes it a valuable scaffold for the development of novel compounds with diverse applications .
Propiedades
Fórmula molecular |
C7H7N3O |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
1-(5-amino-1-methylpyrazol-4-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C7H7N3O/c1-3-6(11)5-4-9-10(2)7(5)8/h1,4H,8H2,2H3 |
Clave InChI |
YHKOXFMHRRKTNX-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)C(=O)C#C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



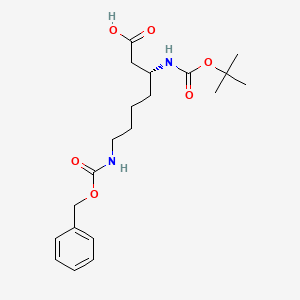
![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
